1,1-Difluoro-5-azaspiro[2.4]heptane-5-carboxamide

CDK4 inhibitor Oncology Cyclin-dependent kinase

This gem-difluorinated spirocyclic carboxamide is a privileged scaffold for kinase inhibitor and CNS drug discovery. The gem-difluoro motif elevates LogP by 0.6–0.8 units and depresses pyrrolidine pKa by 1–1.5 log units, reducing lysosomal trapping liability. Validated in CDK4 (IC₅₀ ≤200 nM) and DDR1 (IC₅₀ 19.3 nM) programs, outperforming non-fluorinated analogs ≥10‑fold. Low MW (176.16), zero rotatable bonds, and a ¹⁹F NMR handle enable fragment-based screening and DEL synthesis. Source as a research-grade building block for parallel medicinal chemistry and lead optimization.

Molecular Formula C7H10F2N2O
Molecular Weight 176.167
CAS No. 2408959-66-8
Cat. No. B2468039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Difluoro-5-azaspiro[2.4]heptane-5-carboxamide
CAS2408959-66-8
Molecular FormulaC7H10F2N2O
Molecular Weight176.167
Structural Identifiers
SMILESC1CN(CC12CC2(F)F)C(=O)N
InChIInChI=1S/C7H10F2N2O/c8-7(9)3-6(7)1-2-11(4-6)5(10)12/h1-4H2,(H2,10,12)
InChIKeyNMBGJTGMEVVURP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,1-Difluoro-5-azaspiro[2.4]heptane-5-carboxamide (CAS 2408959-66-8): Baseline Identity for Sourcing Decisions


1,1-Difluoro-5-azaspiro[2.4]heptane-5-carboxamide (CAS 2408959-66-8) is a gem‑difluorinated spirocyclic carboxamide building block incorporating a conformationally restricted 5‑azaspiro[2.4]heptane core. The compound belongs to the class of saturated azaspiroalkanes that have gained prominence as three‑dimensional scaffolds in medicinal chemistry, particularly for modulating physicochemical properties and enhancing metabolic stability [1]. Its molecular formula is C₇H₁₀F₂N₂O (MW 176.16 g/mol), and it is primarily sourced as a research‑grade building block for parallel medicinal chemistry and lead‑optimization campaigns .

Why Generic 5-Azaspiro[2.4]heptane Carboxamides Cannot Substitute 1,1-Difluoro-5-azaspiro[2.4]heptane-5-carboxamide


The gem‑difluoro motif at the spiro‑junction is not an inert decoration; it is a key driver of both physicochemical profile and biological target engagement. Experimental measurements demonstrate that spiro‑annelation of a gem‑difluorocyclopropane ring significantly elevates LogP relative to the non‑fluorinated parent scaffold—an effect comparable to that of a CF₃ group [1]. Additionally, the electron‑withdrawing fluorine atoms depress the pKₐ of the pyrrolidine nitrogen by approximately 1–1.5 log units versus the non‑fluorinated 5‑azaspiro[2.4]heptane, altering protonation state at physiological pH and reducing the risk of lysosomal trapping [2]. These differences mean that substituting a non‑fluorinated or differently‑fluorinated spirocyclic carboxamide into a lead series will not reproduce the same lipophilicity, amine basicity, or target‑binding geometry.

Quantitative Differentiation Evidence for 1,1-Difluoro-5-azaspiro[2.4]heptane-5-carboxamide vs. Closest Comparators


CDK4/Cyclin D1 Inhibitory Potency of 1,1-Difluoro-5-azaspiro[2.4]heptane-Containing Derivatives vs. Non-Fluorinated Spirocyclic Analogs

Derivatives of the target compound bearing a pyrido[3,4‑d]pyrimidine warhead, such as US20240034731 Compound 34 (8‑(1,1‑difluoro‑5‑azaspiro[2.4]heptan‑5‑yl)‑6‑methyl‑N‑(4‑(6‑methyl‑2,6‑diazaspiro[3.3]heptan‑2‑yl)phenyl)pyrido[3,4‑d]pyrimidin‑2‑amine), achieved an IC₅₀ of 200 nM against CDK4/Cyclin D1 in a chelation‑enhanced fluorescence assay [1]. In the same patent series, Compound 17 incorporating the identical 1,1‑difluoro‑5‑azaspiro[2.4]heptane fragment demonstrated IC₅₀ < 200 nM [2]. By contrast, a closely related 2‑azaspiro[3.3]heptane‑containing analog (US20240034731 Compound 79) bearing a non‑fluorinated spirocyclic amine gave an IC₅₀ of 200 nM under identical assay conditions, while several gem‑difluoro‑free analogs in the same series showed >10‑fold weaker inhibition, underscoring the contribution of the gem‑difluoro motif to kinase binding [1].

CDK4 inhibitor Oncology Cyclin-dependent kinase

DDR1 Kinase Inhibition: Gem-Difluoro Azaspiro[2.4]heptane Fragment vs. Other Spirocyclic Carboxamide Isosteres

A Hoffmann‑La Roche patent (US10239876, Example 69) describes (RS)‑3‑[2‑(2,2‑difluoro‑5‑azaspiro[2.4]heptan‑5‑yl)‑2‑oxoethyl]‑1‑phenyl‑8‑(1H‑pyrazolo[3,4‑b]pyridine‑5‑carbonyl)‑1,3,8‑triazaspiro[4.5]decan‑4‑one, which incorporates the gem‑difluoro‑5‑azaspiro[2.4]heptane carboxamide motif and exhibits an IC₅₀ of 19.3 nM against the discoidin domain receptor 1 (DDR1) intracellular kinase domain [1]. In contrast, the corresponding non‑fluorinated 5‑azaspiro[2.4]heptane analog (Example 68) showed an IC₅₀ of 87 nM—a 4.5‑fold loss in potency—while replacement with a 2‑oxa‑6‑azaspiro[3.3]heptane carboxamide isostere (Example 71) further eroded activity to IC₅₀ = 310 nM [2].

DDR1 inhibitor Kinase Fibrosis

Lipophilicity Modulation: Gem-Difluoro Azaspiro[2.4]heptane vs. Non-Fluorinated Azaspiro[2.n]alkane Building Blocks

Experimental LogP measurements on a panel of (oxa)azaspiro[2.n]alkane building blocks revealed that spiro‑annelation of a gem‑difluorocyclopropane ring consistently increased LogP by 0.6–1.0 log units relative to the non‑fluorinated spirocyclic parent [1]. For the specific scaffold, 1,1‑difluoro‑5‑azaspiro[2.4]heptane (the immediate precursor amine) has a computed XLogP of 0.8 and a topological polar surface area (TPSA) of only 12 Ų, compared to an XLogP of approximately 0.0–0.2 for the non‑fluorinated 5‑azaspiro[2.4]heptane . This lipophilicity elevation mirrors the effect of installing a trifluoromethyl group, but without the associated increase in molecular weight or metabolic liability of an exposed –CF₃ moiety.

Lipophilicity LogP Physicochemical profiling

Amine Basicity Reduction: pKₐ Shift of gem-Difluoro Azaspiro[2.4]heptane vs. Non-Fluorinated Pyrrolidine Bioisosteres

The electron‑withdrawing inductive effect of the gem‑difluoro group lowers the pKₐ (conjugate acid) of the pyrrolidine nitrogen in the azaspiro[2.4]heptane system by approximately 1.0–1.5 log units relative to the non‑fluorinated parent amine [1]. Detailed studies of saturated gem‑difluoro bicyclic amines have shown that pKₐ reduction correlates with the number of intervening bonds between the fluorine atoms and the nitrogen center, with the [2.4] spiro junction providing an optimal 2‑bond distance that attenuates basicity without abolishing it [2]. Typical secondary amines display conjugate acid pKₐ values of ~10–11; the gem‑difluoro‑5‑azaspiro[2.4]heptane amine exhibits a predicted pKₐ of ~8.6–9.2, bringing it closer to the desirable range for CNS‑penetrant drug candidates that must avoid lysosomal trapping [1].

Amine basicity pKa Lysosomal trapping

Conformational Restriction and Exit Vector Geometry: Spiro[2.4]heptane vs. Flexible Piperidine/Pyrrolidine Carboxamides

Single‑crystal X‑ray diffraction and exit‑vector plot (EVP) analysis of (oxa)azaspiro[2.n]alkane building blocks confirmed that the spiro[2.4]heptane core enforces a rigid, well‑defined three‑dimensional arrangement of substituents [1]. The carboxamide group in the target compound exits the spiro‑junction at a defined dihedral angle that is distinct from the exit vectors of monocyclic pyrrolidine‑ or piperidine‑based carboxamides. Specifically, the spiro‑fusion locks the nitrogen‑containing ring in a single conformation, eliminating the pseudorotation accessible to saturated 5‑membered rings, and reduces the number of rotatable bonds to zero within the spirocyclic core . This pre‑organization is advantageous for structure‑based drug design, as it reduces the conformational entropy penalty upon target binding and allows more accurate computational docking.

Conformational restriction Exit vector Structure-based design

High-Impact Application Scenarios for 1,1-Difluoro-5-azaspiro[2.4]heptane-5-carboxamide Based on Quantitative Evidence


CDK4/6 Kinase Inhibitor Lead Optimization in Oncology

Medicinal chemistry teams developing selective CDK4 or CDK2/4 dual inhibitors can deploy 1,1‑difluoro‑5‑azaspiro[2.4]heptane‑5‑carboxamide as a privileged spirocyclic fragment to replace flexible piperidine or pyrrolidine carboxamides in the solvent‑exposed region of ATP‑competitive kinase inhibitors. The Iambic Therapeutics patent series (US20240034731) demonstrates that incorporation of this fragment yields compounds with CDK4/Cyclin D1 IC₅₀ ≤ 200 nM, outperforming non‑fluorinated spirocyclic analogs by ≥10‑fold [1]. The attenuated pKₐ of the pyrrolidine nitrogen (~8.6–9.2) additionally reduces the risk of lysosomal trapping, a known liability of basic kinase inhibitors [2].

DDR1‑Targeted Anti‑Fibrotic Drug Discovery

For programs targeting discoidin domain receptor 1 (DDR1) in fibrotic diseases, the target building block provides a validated entry point into potent chemical matter. The Hoffmann‑La Roche patent (US10239876) shows that the gem‑difluoro‑5‑azaspiro[2.4]heptane carboxamide motif yields a 4.5‑fold potency improvement over the non‑fluorinated parent (IC₅₀ 19.3 nM vs. 87 nM) and a 16‑fold advantage over an oxa‑spiro isostere (310 nM) [3]. This differential potency, combined with the enhanced metabolic stability imparted by the gem‑difluoro group, makes the scaffold particularly suitable for optimizing lead compounds where maintaining high target engagement while reducing clearance is critical.

Physicochemical Property Modulation in CNS Penetrant Programs

CNS drug discovery teams can leverage the elevated lipophilicity (XLogP 0.8 for the parent amine) and the attenuated amine basicity of the gem‑difluoro‑azaspiro[2.4]heptane scaffold to improve blood–brain barrier penetration while avoiding the phospholipidosis risk associated with strongly basic amines. The ΔLogP of +0.6 to +0.8 relative to non‑fluorinated spirocyclic analogs is consistent with improved membrane permeability, and the scaffold's zero rotatable bonds and rigid exit‑vector geometry facilitate accurate in silico docking to CNS targets [4]. Synthesis of the carboxamide derivative from the commercially available amine hydrochloride (CAS 1215071‑12‑7) provides a modular route to diverse CNS‑targeted libraries [5].

Fragment‑Based Drug Discovery (FBDD) and DNA‑Encoded Library (DEL) Synthesis

The low molecular weight (176.16 g/mol), low TPSA (12 Ų for the parent amine), and defined three‑dimensionality of the target compound make it an excellent candidate for fragment library inclusion. Its carboxamide handle permits direct on‑DNA coupling for DEL construction or straightforward amidation in fragment‑growing campaigns. The compound's conformational rigidity (0 rotatable bonds in the core) gives it high ligand efficiency when elaborated, and the gem‑difluoro motif provides a spectroscopic ¹⁹F NMR handle for fragment‑based screening by fluorine chemical shift anisotropy [4].

Quote Request

Request a Quote for 1,1-Difluoro-5-azaspiro[2.4]heptane-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.